Cas no 79778-02-2 (Butanoic acid, 4-(hydroxymethylphosphinyl)-2-oxo-)

Butanoic acid, 4-(hydroxymethylphosphinyl)-2-oxo- structure
79778-02-2 structure
商品名:Butanoic acid, 4-(hydroxymethylphosphinyl)-2-oxo-
CAS番号:79778-02-2
MF:C5H8O5P+
メガワット:179.08782
CID:531984
PubChem ID:22328393

Butanoic acid, 4-(hydroxymethylphosphinyl)-2-oxo- 化学的及び物理的性質

名前と識別子

    • Butanoic acid, 4-(hydroxymethylphosphinyl)-2-oxo-
    • (3-carboxy-3-oxopropyl)-(hydroxymethyl)-oxophosphanium
    • 4-(Methylhydroxyphosphinyl)-2-oxobutyric acid
    • DTXSID20624868
    • 79778-02-2
    • (3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium
    • SCHEMBL922280
    • MNITWWYZKNNPER-UHFFFAOYSA-N
    • 2-oxo-4-(hydroxymethylphosphinyl)-butanoic acid
    • 4-(hydroxymethylphosphonoyl)-2-oxobutanoic acid
    • 2-oxo-4-(hydroxymethylphosphinyl)butanoic acid
    • BXPLBWFXIZTLFG-UHFFFAOYSA-O
    • インチ: InChI=1S/C5H7O5P/c6-3-11(10)2-1-4(7)5(8)9/h6H,1-3H2/p+1
    • InChIKey: BXPLBWFXIZTLFG-UHFFFAOYSA-O
    • ほほえんだ: C(C[P+](=O)CO)C(=O)C(=O)O

計算された属性

  • せいみつぶんしりょう: 179.01093535g/mol
  • どういたいしつりょう: 179.01093535g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 11
  • 回転可能化学結合数: 5
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.7Ų
  • 疎水性パラメータ計算基準値(XlogP): -2.2

Butanoic acid, 4-(hydroxymethylphosphinyl)-2-oxo- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR005I2J-25mg
Butanoic acid, 4-(hydroxymethylphosphinyl)-2-oxo-
79778-02-2 98%
25mg
$492.00 2023-12-15
1PlusChem
1P005HU7-100mg
Butanoic acid, 4-(hydroxymethylphosphinyl)-2-oxo-
79778-02-2 98%
100mg
$901.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1569582-250mg
4-(Hydroxy(methyl)phosphoryl)-2-oxobutanoic acid
79778-02-2 98%
250mg
¥10474.00 2024-07-28
Aaron
AR005I2J-100mg
Butanoic acid, 4-(hydroxymethylphosphinyl)-2-oxo-
79778-02-2 95%
100mg
$897.00 2025-02-13
1PlusChem
1P005HU7-25mg
Butanoic acid, 4-(hydroxymethylphosphinyl)-2-oxo-
79778-02-2 98%
25mg
$382.00 2023-12-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1569582-100mg
4-(Hydroxy(methyl)phosphoryl)-2-oxobutanoic acid
79778-02-2 98%
100mg
¥6793.00 2024-07-28

Butanoic acid, 4-(hydroxymethylphosphinyl)-2-oxo- 関連文献

Butanoic acid, 4-(hydroxymethylphosphinyl)-2-oxo-に関する追加情報

Research Brief on Butanoic acid, 4-(hydroxymethylphosphinyl)-2-oxo- (CAS: 79778-02-2) in Chemical and Biomedical Applications

Butanoic acid, 4-(hydroxymethylphosphinyl)-2-oxo-, with the CAS number 79778-02-2, is a phosphonate-containing compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, characterized by its unique phosphinyl and oxo functionalities, has been explored for its potential applications in enzyme inhibition, prodrug development, and as a precursor for bioactive molecules. Recent studies have focused on its role in modulating metabolic pathways and its interactions with biological targets, making it a promising candidate for therapeutic interventions.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of Butanoic acid, 4-(hydroxymethylphosphinyl)-2-oxo- on phosphonate-dependent enzymes, particularly those involved in the shikimate pathway. The study demonstrated that this compound exhibits potent inhibitory activity against 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a critical enzyme in the biosynthesis of aromatic amino acids. The findings suggest potential applications in the development of novel herbicides or antimicrobial agents targeting this pathway.

Another recent advancement involves the use of 79778-02-2 as a building block for prodrug design. A 2024 paper in Bioorganic & Medicinal Chemistry Letters highlighted its utility in creating phosphate-masked prodrugs of antiviral nucleoside analogs. The phosphinyl group in Butanoic acid, 4-(hydroxymethylphosphinyl)-2-oxo- serves as a bioreversible protecting group, enhancing the bioavailability and tissue distribution of the active drug molecules. This approach has shown promise in improving the pharmacokinetic profiles of several antiviral candidates currently in preclinical development.

From a synthetic chemistry perspective, novel methodologies for the preparation of 79778-02-2 derivatives have been reported. A 2023 study in Organic Letters described an efficient asymmetric synthesis route utilizing chiral auxiliaries to access enantiomerically pure forms of this compound. This development is particularly significant as the stereochemistry of phosphonate-containing compounds often dramatically influences their biological activity and target selectivity.

The safety profile and toxicological aspects of Butanoic acid, 4-(hydroxymethylphosphinyl)-2-oxo- have also been recently evaluated. A 2024 toxicological assessment published in Regulatory Toxicology and Pharmacology examined its acute and subchronic toxicity in animal models. The results indicated favorable safety parameters at therapeutic doses, with no significant organ toxicity observed. These findings support further development of this compound for pharmaceutical applications.

Looking forward, the unique structural features of 79778-02-2 continue to inspire innovative applications. Current research directions include its incorporation into metal-organic frameworks for drug delivery, exploration as a phosphonate analog in metabolic engineering, and investigation of its potential as a novel warhead in targeted covalent inhibitors. The compound's versatility ensures it remains a valuable tool in chemical biology and a promising lead for therapeutic development.

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